5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid
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Overview
Description
5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with a molecular formula of C18H18INO4S
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step involves the formation of the carbamothioylamino group under specific reaction conditions, such as the use of thionyl chloride and an amine source .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The iodine atom and the carbamothioylamino group play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzoic acid: Similar in structure but lacks the propan-2-yloxybenzoyl and carbamothioylamino groups.
5-Iodo-2-propan-2-yloxybenzoic acid: Similar but lacks the carbamothioylamino group.
Uniqueness
5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid is unique due to the presence of both the propan-2-yloxybenzoyl and carbamothioylamino groups, which confer specific chemical properties and biological activities not found in similar compounds .
Properties
CAS No. |
530148-49-3 |
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Molecular Formula |
C18H17IN2O4S |
Molecular Weight |
484.3 g/mol |
IUPAC Name |
5-iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H17IN2O4S/c1-10(2)25-13-5-3-4-11(8-13)16(22)21-18(26)20-15-7-6-12(19)9-14(15)17(23)24/h3-10H,1-2H3,(H,23,24)(H2,20,21,22,26) |
InChI Key |
IWVUKQKSVLMHMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O |
Origin of Product |
United States |
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